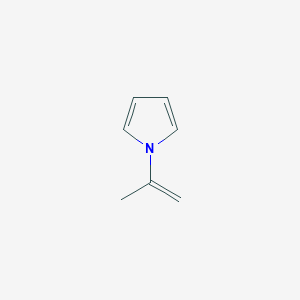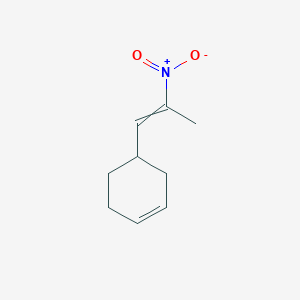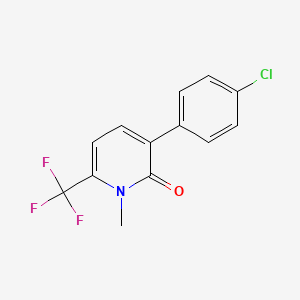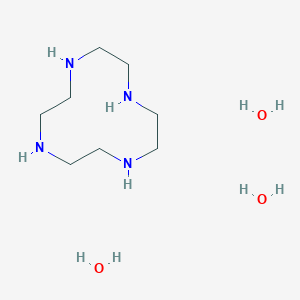
1,4,7,10-Tetrazacyclododecane;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetrazacyclododecane;trihydrate is a macrocyclic compound with the molecular formula C8H26N4O3. It is a hydrated form of 1,4,7,10-tetrazacyclododecane, which is a cyclic amine with four nitrogen atoms in its ring structure. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetrazacyclododecane can be synthesized through the cyclic condensation of triethylenetetramine and diethyl oxalate in a methanolic solution. This reaction produces a twelve-membered cyclic oxamide, which can be further processed to obtain 1,4,7,10-tetrazacyclododecane .
Industrial Production Methods
Industrial production methods for 1,4,7,10-tetrazacyclododecane typically involve large-scale synthesis using similar cyclic condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetrazacyclododecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield alkylated or acylated products .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4,7,10-tetrazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as electron donors, coordinating with metal ions to form stable chelates. These chelates can then participate in various chemical and biological processes, depending on the specific metal ion and the context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar macrocyclic compound used in medical imaging and radiotherapy.
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane: A derivative of 1,4,7,10-tetrazacyclododecane used as a fluoride receptor.
Cyclen: Another macrocyclic compound with similar properties and applications.
Uniqueness
1,4,7,10-Tetrazacyclododecane is unique due to its specific ring structure and the ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
144576-60-3 |
|---|---|
Molekularformel |
C8H26N4O3 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1,4,7,10-tetrazacyclododecane;trihydrate |
InChI |
InChI=1S/C8H20N4.3H2O/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;/h9-12H,1-8H2;3*1H2 |
InChI-Schlüssel |
LZHZXGCLZNBYQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCNCCN1.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


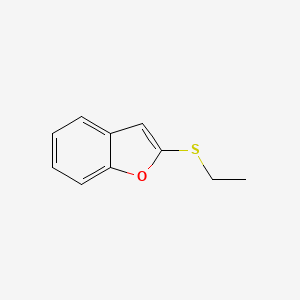
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
